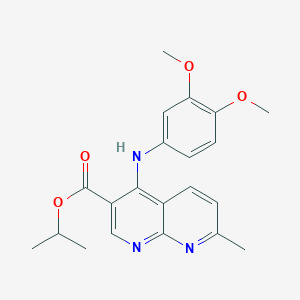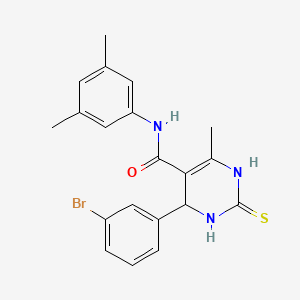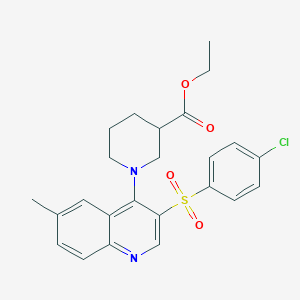
1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its anti-cancer properties.
Aplicaciones Científicas De Investigación
Insecticidal Activity and Cuticle Deposition Interference Research into a class of compounds closely related to 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea has identified significant insecticidal activity, particularly through interference with cuticle deposition in various insect species. This unique mode of action results in a failure to moult or pupate, leading to the insect's death. Histological examinations have pinpointed this failure to a defect in the process of cuticle deposition, highlighting the potential of these compounds as safe and effective insecticides for pest control, without posing significant risks to mammals (Mulder & Gijswijt, 1973).
Potential Anti-Cancer Agents Symmetrical and non-symmetrical N,N'-diarylureas, which include structures similar to 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea, have shown promise as potential anti-cancer agents. These compounds were identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation by inhibiting translation initiation. This inhibition could lead to the development of potent, non-toxic, and target-specific anti-cancer agents, offering a new avenue for cancer treatment research (Denoyelle et al., 2012).
Corrosion Inhibition The corrosion inhibition performance of triazinyl urea derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea, has been explored for mild steel in acidic environments. These studies suggest that such compounds can significantly reduce corrosion rates, potentially serving as effective corrosion inhibitors in industrial applications. The mechanism is believed to involve the adsorption of these molecules onto the steel surface, forming a protective layer that prevents corrosion (Mistry et al., 2011).
Antimicrobial Activities Derivatives of 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea have been synthesized and evaluated for their antimicrobial activities. These studies have led to the identification of compounds with promising antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. The specific activity of these compounds against various microbial strains highlights their potential for use in medical and agricultural settings to combat resistant pathogens (Patel & Shaikh, 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-7-9-14(10-8-13)20-18(24)21-15-4-3-5-16(12-15)22-11-2-1-6-17(22)23/h3-5,7-10,12H,1-2,6,11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQTMUSSCJODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)




![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2616546.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)

![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)
